molecular formula C12H12N2S B6627361 5,6-Dihydro-4H-benzo[6,7]cyclohepta[1,2-d]thiazol-2-amine

5,6-Dihydro-4H-benzo[6,7]cyclohepta[1,2-d]thiazol-2-amine

Cat. No.: B6627361
M. Wt: 216.30 g/mol
InChI Key: NWKXBHRPLGONGL-UHFFFAOYSA-N
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Description

5,6-Dihydro-4H-benzo[6,7]cyclohepta[1,2-d]thiazol-2-amine is a useful research compound. Its molecular formula is C12H12N2S and its molecular weight is 216.30 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Angiogenesis Inhibition

5,6-Dihydro-4H-benzo[6,7]cyclohepta[1,2-d]thiazol-2-amine derivatives have been identified as potential inhibitors of angiogenesis. These compounds, derived from tricyclic thiazoleamine, demonstrated antiangiogenic activity in endothelial tube formation assays, suggesting their potential as leads in developing new antiangiogenic agents (Bhat, Shim, & Liu, 2013).

Platelet Aggregation Inhibition

Various derivatives of this compound have been studied for their inhibitory activities against platelet aggregation. These studies include the synthesis of different derivatives and their effects on collagen-induced platelet aggregation, indicating potential therapeutic applications in preventing blood clot formation (Sasaki et al., 1991), (Sasaki et al., 1990), (Sasaki et al., 1993).

Anticancer Potential

Research on this compound derivatives has also explored their potential as anticancer agents. A study demonstrated promising cytotoxicity of these compounds against various cancer cell lines, including lung, breast, and colon cancer cells. This suggests that these derivatives could be valuable in the development of new anticancer drugs (Behbehani et al., 2020).

Inhibitory Activity on 5α-Reductase

These compounds have also been investigated for their activity against 5α-reductase, an enzyme involved in steroid metabolism. This research is significant for potential applications in treating conditions like prostate enlargement and hair loss (Farghaly et al., 2012).

Anti-inflammatory Activity

Some derivatives of this compound have shown significant anti-inflammatory activity, indicating their potential as therapeutic agents in treating inflammation-related disorders (Nagarapu & Rao, 2001).

Properties

IUPAC Name

5-thia-3-azatricyclo[8.4.0.02,6]tetradeca-1(14),2(6),3,10,12-pentaen-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2S/c13-12-14-11-9-6-2-1-4-8(9)5-3-7-10(11)15-12/h1-2,4,6H,3,5,7H2,(H2,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWKXBHRPLGONGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2C3=C(C1)SC(=N3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5,6-Dihydro-4H-benzo[6,7]cyclohepta[1,2-d]thiazol-2-amine
Reactant of Route 2
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5,6-Dihydro-4H-benzo[6,7]cyclohepta[1,2-d]thiazol-2-amine
Reactant of Route 3
5,6-Dihydro-4H-benzo[6,7]cyclohepta[1,2-d]thiazol-2-amine
Reactant of Route 4
5,6-Dihydro-4H-benzo[6,7]cyclohepta[1,2-d]thiazol-2-amine
Reactant of Route 5
5,6-Dihydro-4H-benzo[6,7]cyclohepta[1,2-d]thiazol-2-amine
Reactant of Route 6
5,6-Dihydro-4H-benzo[6,7]cyclohepta[1,2-d]thiazol-2-amine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.